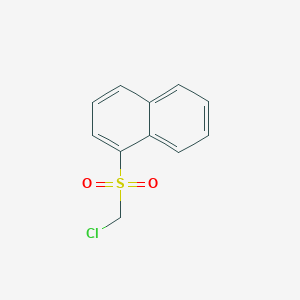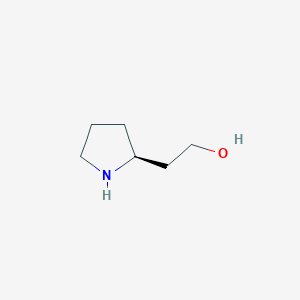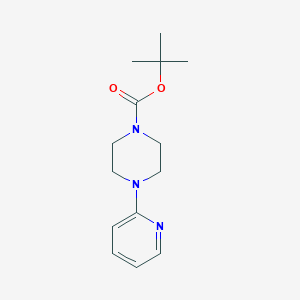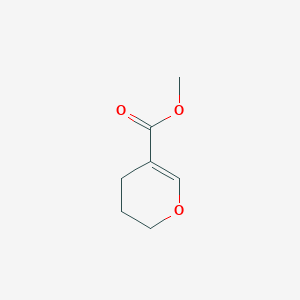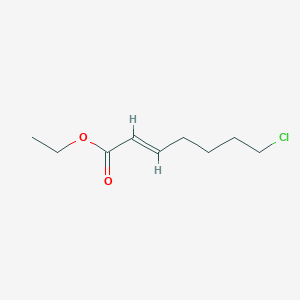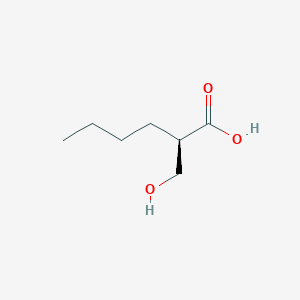
(R)-2-Hydroxymethylhexanoic acid
Übersicht
Beschreibung
(R)-2-Hydroxymethylhexanoic acid, also known as HMMH or Homocysteine thiolactone, is a naturally occurring amino acid derivative. It is a thiolactone of homocysteine and is produced by the hydrolysis of S-adenosylhomocysteine. HMMH has been the subject of several scientific studies due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antisense Oligonucleotide Gapmers
®-2-(hydroxymethyl)hexanoic acid derivatives are used in the design of antisense oligonucleotide (AON) gapmers. These molecules are essential for gene expression knockdown by recruiting RNase H, which is crucial for mRNA degradation. The modifications with ®-2-(hydroxymethyl)hexanoic acid in the gap of an LNA (locked nucleic acid) flanked gapmer can mediate target knockdown effectively in vivo .
Flavor Industry
This compound is involved in the synthesis of esters by reacting with alcohols, which are then used in artificial flavors. The versatility of ®-2-(hydroxymethyl)hexanoic acid to form various esters makes it valuable for creating a wide range of flavor profiles for the food industry .
Agricultural Applications
In agriculture, ®-2-(hydroxymethyl)hexanoic acid is used as a non-viral gene carrier. It also plays a role in plant protection, particularly in protecting tomato plants from the fungal pathogen Botrytis cinerea. This application is significant for enhancing crop resilience and reducing the reliance on chemical fungicides .
Wirkmechanismus
Biochemical Pathways
®-2-(hydroxymethyl)hexanoic acid is involved in the production of 6-carbon polymer building blocks, including 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone . The bacterium Gluconobacter oxydans can oxidize 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural, to adipic acid and selectively to 6-hydroxyhexanoic acid .
Result of Action
Its involvement in the production of 6-carbon polymer building blocks suggests it may play a role in polymer synthesis .
Eigenschaften
IUPAC Name |
(2R)-2-(hydroxymethyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHDGOFKNWYJO-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468382 | |
| Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxymethylhexanoic acid | |
CAS RN |
668485-40-3 | |
| Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

